molecular formula C8H5NO2S B2499856 2-Cyano-3-(2-thienyl)acrylic acid CAS No. 58177-53-0

2-Cyano-3-(2-thienyl)acrylic acid

Cat. No.: B2499856
CAS No.: 58177-53-0
M. Wt: 179.19
InChI Key: QYGBYAQGBVHMDD-GQCTYLIASA-N
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Description

2-Cyano-3-(2-thienyl)acrylic acid is an organic compound with the molecular formula C8H5NO2S. This compound is known for its unique structure, which includes a cyano group and a thienyl group attached to an acrylic acid backbone.

Mechanism of Action

Target of Action

It has been used in the synthesis of novel benzothiazepinones as glycogen synthase kinase-3β inhibitors , suggesting that it may interact with these targets.

Mode of Action

Given its use in the synthesis of glycogen synthase kinase-3β inhibitors , it can be inferred that it may inhibit this enzyme, thereby affecting the phosphorylation of glycogen synthase.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(2-thienyl)acrylic acid typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 2-thiophenecarboxaldehyde with cyanoacetic acid in the presence of a base such as piperidine. The reaction is usually conducted under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(2-thienyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dihydroxybenzoic acid (DHB)
  • α-Cyano-4-hydroxycinnamic acid (HCCA)
  • Dithranol (DT)

Uniqueness

2-Cyano-3-(2-thienyl)acrylic acid stands out due to its ability to analyze a broad spectrum of analytes, including high molecular mass polyethylene glycols (PEGs), which are challenging to analyze using conventional matrices. Its versatility and efficiency in ionizing various classes of compounds make it a valuable tool in analytical chemistry .

Properties

IUPAC Name

(E)-2-cyano-3-thiophen-2-ylprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4H,(H,10,11)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYGBYAQGBVHMDD-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C(\C#N)/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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